molecular formula C11H11N3O B8644939 4-amino-1-benzylpyrimidin-2-one CAS No. 60722-54-5

4-amino-1-benzylpyrimidin-2-one

Cat. No.: B8644939
CAS No.: 60722-54-5
M. Wt: 201.22 g/mol
InChI Key: WHSOKGZCVSCOJM-UHFFFAOYSA-N
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Description

4-amino-1-benzylpyrimidin-2-one is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 4-position, a benzyl group at the 1-position, and a keto group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-benzylpyrimidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.

    Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base.

    Oxidation: The keto group at the 2-position can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Halogenation or alkylation at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and benzyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylpyrimidine: Similar structure with a methyl group instead of a benzyl group.

    1-Benzyl-4-hydroxypyrimidine: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

4-amino-1-benzylpyrimidin-2-one is unique due to the presence of both an amino group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60722-54-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-amino-1-benzylpyrimidin-2-one

InChI

InChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15)

InChI Key

WHSOKGZCVSCOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0.1 M solution of tetra-N-butylammonium hydroxide in a mixture of MeOH and 2-propanol (90 mL, 9.0 mmol) was added dropwise to a stirred suspension of cytosine (1 g, 9.0 mmol) in DMF (70 mL). The solution became clear and benzyl bromide (2.14 mL, 18 mmol) was added dropwise. The reaction mixture was stirred at RT for 2 hours and then the solvents were evaporated in vacuo. The crude product was purified by flash column chromatography (silica; MeOH in DCM with a gradient of 0/100 to 50/50). The desired fractions were collected and the solvents evaporated in vacuo to yield 4-amino-1-benzyl-1H-pyrimidin-2-one (1 g, 57% yield) as a white solid.
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